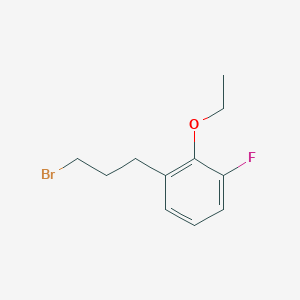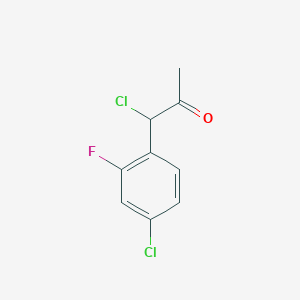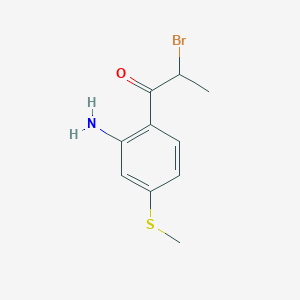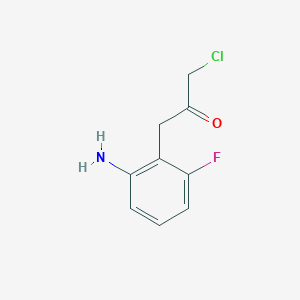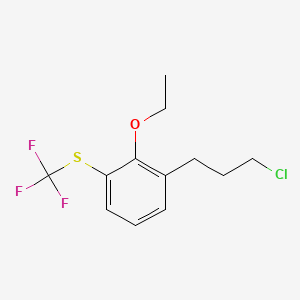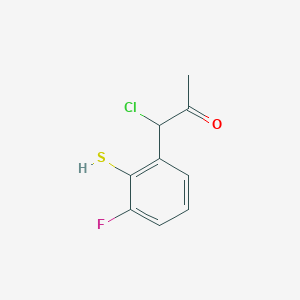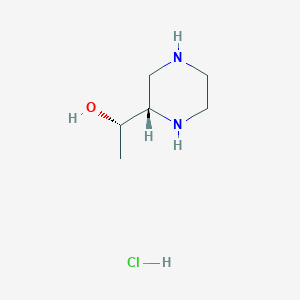
(S)-1-((S)-Piperazin-2-YL)ethanol hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-((S)-Piperazin-2-YL)ethanol hydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of piperazine, a heterocyclic organic compound, and is often used in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((S)-Piperazin-2-YL)ethanol hydrochloride typically involves the reaction of (S)-piperazine with ethylene oxide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is subsequently treated with hydrochloric acid to form the hydrochloride salt. The reaction conditions include maintaining a temperature range of 0-5°C and a pH of around 7-8 to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of (S)-1-((S)-Piperazin-2-YL)ethanol hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The final product is purified through crystallization and filtration processes to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
(S)-1-((S)-Piperazin-2-YL)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(S)-1-((S)-Piperazin-2-YL)ethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-1-((S)-Piperazin-2-YL)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(®-Piperazin-2-YL)ethanol hydrochloride
- (S)-1-(®-Piperazin-2-YL)ethanol hydrochloride
- ®-1-((S)-Piperazin-2-YL)ethanol hydrochloride
Uniqueness
(S)-1-((S)-Piperazin-2-YL)ethanol hydrochloride is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This stereochemistry can result in different pharmacokinetic and pharmacodynamic properties compared to its enantiomers and diastereomers.
Properties
Molecular Formula |
C6H15ClN2O |
|---|---|
Molecular Weight |
166.65 g/mol |
IUPAC Name |
(1S)-1-[(2S)-piperazin-2-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C6H14N2O.ClH/c1-5(9)6-4-7-2-3-8-6;/h5-9H,2-4H2,1H3;1H/t5-,6-;/m0./s1 |
InChI Key |
QENNSTMMWOVAQF-GEMLJDPKSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1CNCCN1)O.Cl |
Canonical SMILES |
CC(C1CNCCN1)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Z)-[(5,7-dimethoxy-1,1-dioxo-1,2-benzothiazol-3-yl)-methylhydrazinylidene]methyl]-2-methoxyphenol](/img/structure/B14053065.png)
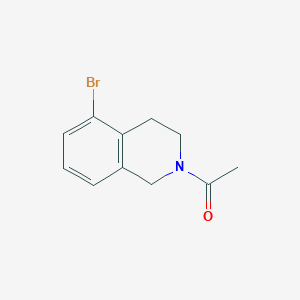
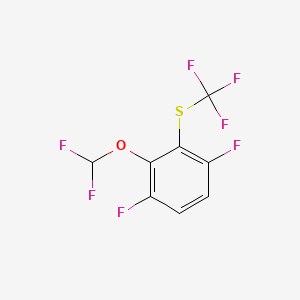
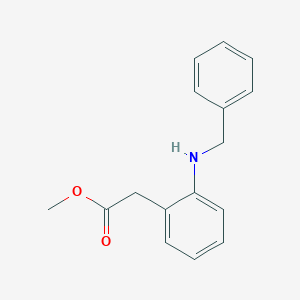
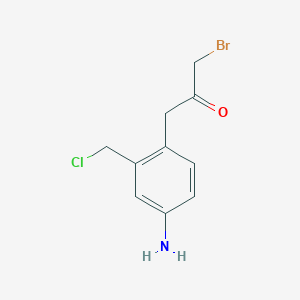
![(3-Bromoimidazo[1,2-a]pyridin-5-yl)methanol](/img/structure/B14053090.png)
